molecular formula C15H15N3OS B5802090 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide

2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide

Katalognummer B5802090
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: MEADKZSLZZCQKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Wirkmechanismus

2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key component of the BCR signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK activity, 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide prevents the activation of these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. It has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax and lenalidomide. In addition, 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide for lab experiments is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and the specific genetic mutations present in the cancer cells. In addition, the optimal dosing and treatment schedule for 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide may vary depending on the type of cancer being treated.

Zukünftige Richtungen

For the development of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify biomarkers that can predict response to treatment. In addition, combination therapy with other anti-cancer drugs may be explored to enhance the efficacy of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide. Finally, further studies are needed to understand the mechanisms of resistance to 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide and to develop strategies to overcome this resistance.

Synthesemethoden

The synthesis of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves the reaction of 2-amino-5-methylpyridine with 2-bromo-2-thiophenecarboxaldehyde to form the imidazo[1,2-a]pyridine intermediate. The intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide to yield 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide. The overall yield of the synthesis is approximately 20%.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by targeting the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.

Eigenschaften

IUPAC Name

2-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10(2)15(19)17-14-13(11-6-5-9-20-11)16-12-7-3-4-8-18(12)14/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEADKZSLZZCQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.